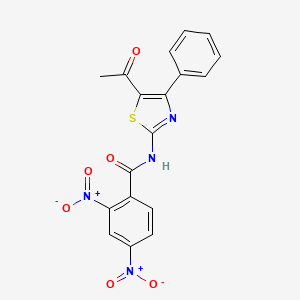

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O6S/c1-10(23)16-15(11-5-3-2-4-6-11)19-18(29-16)20-17(24)13-8-7-12(21(25)26)9-14(13)22(27)28/h2-9H,1H3,(H,19,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBYBZVBHDPBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the acetyl and phenyl groups. The final step involves the nitration of the benzamide moiety to introduce the nitro groups.

Formation of Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of Acetyl and Phenyl Groups: The acetyl group can be introduced via Friedel-Crafts acylation, while the phenyl group can be added through a Suzuki coupling reaction.

Nitration of Benzamide: The nitration of the benzamide moiety is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can take place at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

Substitution: Electrophilic substitution may require reagents like bromine or chlorine, while nucleophilic substitution can involve nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use as a therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro groups may also contribute to the compound’s bioactivity by generating reactive nitrogen species that can induce cellular damage or apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s activity and properties are influenced by:

- Thiazole Ring Substituents : The 5-acetyl and 4-phenyl groups distinguish it from analogs like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (5-chloro, 2,4-difluoro substitution) and N-(5-R-benzyl-1,3-thiazol-2-yl)thiophene carboxamides (benzyl-thiophene substitution) .

- Benzamide Substituents : The 2,4-dinitro group contrasts with electron-deficient (e.g., 2,4-difluoro in ) or electron-rich (e.g., 4-hydroxy-3-methoxy in ) groups in analogs.

Table 1: Structural and Functional Comparison

Spectroscopic and Computational Analysis

- Spectroscopy : IR and NMR data (e.g., for compounds in ) confirm amide and aromatic proton signals, which would align with the target compound’s structure.

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 356.34 g/mol. The compound features a thiazole ring, an acetyl group, and two nitro groups on the benzamide moiety. These structural characteristics are believed to play a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H12N4O4S |

| Molecular Weight | 356.34 g/mol |

| Functional Groups | Thiazole, Acetyl, Nitro |

| Solubility | Varies with solvent |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows considerable activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The results indicated an MIC of 0.21 μM for the most active derivative in the series, suggesting strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

Anticancer Properties

The anticancer activity of thiazole derivatives has been widely documented. This compound has been investigated for its effects on various cancer cell lines.

Case Study: Cytotoxicity Assays

In cytotoxicity assays performed on HaCat and Balb/c 3T3 cells using the MTT method, the compound exhibited promising results with significant cell viability reduction at low concentrations. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhanced its cytotoxic effects .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is also noteworthy. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-kB) signaling pathways. This action could lead to reduced inflammation in various models.

Summary of Biological Activities

| Activity Type | Tested Against | Result |

|---|---|---|

| Antimicrobial | E. coli, P. aeruginosa | MIC = 0.21 μM |

| Anticancer | HaCat, Balb/c 3T3 cells | Significant cytotoxicity |

| Anti-inflammatory | Various models | Inhibition of COX enzymes |

Comparative Analysis with Similar Compounds

A comparative study was conducted between this compound and other thiazole derivatives:

| Compound Name | Activity | MIC (μM) |

|---|---|---|

| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl) | Moderate antibacterial | 1.0 |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl) | Strong neuraminidase inhibition | 0.5 |

| N-(5-acetylthiazol-2-yl)-benzamide | Basic thiazole structure | >10 |

Q & A

Q. Methodological Notes

- Synthesis Optimization : Use Schlenk techniques to prevent oxidation of sensitive thiazole intermediates .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

- Computational Workflows : Combine Multiwfn for electron density analysis with Gaussian 16 for DFT calculations to map reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.